molecular formula C22H29N2O4+ B201333 Echitamine CAS No. 6871-44-9

Echitamine

Cat. No.: B201333
CAS No.: 6871-44-9
M. Wt: 385.5 g/mol
InChI Key: AFJPGVUCVDCFPM-BBFZNYENSA-N
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Description

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate is an indole alkaloid primarily isolated from the bark of the Alstonia scholaris tree, which belongs to the Apocynaceae family. This compound has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, for its therapeutic properties. methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate is known for its potential anticancer, antimalarial, and antimicrobial activities .

Properties

CAS No.

6871-44-9

Molecular Formula

C22H29N2O4+

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate

InChI

InChI=1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1/b14-4-/t16-,18-,20-,21-,22-,24-/m0/s1

InChI Key

AFJPGVUCVDCFPM-BBFZNYENSA-N

Isomeric SMILES

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Canonical SMILES

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C

Appearance

Powder

Other CAS No.

6871-44-9

Synonyms

ditaine
echitamine
echitamine chloride, (3beta,16R)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of echitamine involves several steps, starting from simpler indole derivatives. One common method includes the Fischer indolization reaction, which forms the indole core. Subsequent steps involve the formation of the complex polycyclic structure characteristic of this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the bark of Alstonia scholaris. The extraction process includes maceration of the bark in solvents like methanol or ethanol, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its anticancer, antimalarial, and antimicrobial properties. .

Mechanism of Action

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate exerts its effects through multiple molecular targets and pathways. It has been shown to interact with cellular DNA, inhibiting the replication of cancer cells. Additionally, echitamine can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Its antimicrobial action is believed to involve disruption of microbial cell membranes .

Comparison with Similar Compounds

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate is part of a group of indole alkaloids, which include compounds like strictamine, akuammiline, and vincorine. Compared to these compounds, echitamine is unique due to its specific polycyclic structure and its potent anticancer activity . Similar compounds include:

methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamine
Reactant of Route 2
Echitamine

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